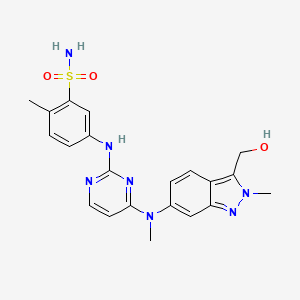![molecular formula C25H27N5O2S B607820 6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile CAS No. 1352149-24-6](/img/structure/B607820.png)
6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK299423 or GlaxoSmithKline 299423 is an antibiotic chemical compound that has been identified as potentially effective in treating patients infected with bacteria expressing the New Delhi metallo-beta-lactamase. The antibiotic inhibits the enzyme topoisomerase, which bacteria need to replicate.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities :
- Novel quinoline derivatives have been synthesized and demonstrated antimicrobial activity against various microbial strains. Specifically, pyrano[3,2-c]quinoline and pyrimido[5′,4′:5,6]pyrano[3,2-c]quinoline derivatives showed antimicrobial properties, indicating potential for pharmaceutical applications in combating microbial infections (El Mariah, 2009).
Optical and Photovoltaic Properties :
- The structural and optical properties of quinoline derivatives have been extensively studied. Films created from quinoline derivatives exhibit specific optical properties, making them candidates for applications in photovoltaic devices and optoelectronic technologies. The photovoltaic properties of certain quinoline derivatives have been particularly highlighted, suggesting their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Synthesis and Characterization for Various Applications :
- The synthesis and characterization of quinoline derivatives are crucial for exploring their practical applications. One study detailed the synthesis of a specific quinoline derivative, focusing on its structure and potential applications. These insights are fundamental for guiding the utilization of quinoline derivatives in various fields (Feng, 2011).
Crystal Structures and Anti-Tuberculosis Activity :
- Understanding the crystal structures of quinoline derivatives is vital for their application in medicinal chemistry. Some derivatives have shown activity against multidrug-resistant tuberculosis strains, indicating their potential in developing new anti-TB drugs (Souza et al., 2013).
Estrogen Receptor Binding and Cytotoxic Activities :
- Certain quinoline derivatives have been evaluated for their binding affinity to estrogen receptors and demonstrated cytotoxic activities against cancer cell lines. This indicates potential applications in cancer treatment and highlights the importance of the quinoline scaffold in medicinal chemistry (Parveen et al., 2017).
Dielectric Properties for Electronic Applications :
- The dielectric properties of quinoline derivative thin films have been investigated, revealing their potential applications in the field of electronics, particularly in the fabrication of diodes and other electronic components (Zeyada et al., 2016).
ATM Kinase Inhibitors for Therapeutic Use :
- Discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase has been reported. These inhibitors exhibit promising pharmacological profiles and potential therapeutic applications, particularly in cancer treatment (Degorce et al., 2016).
Eigenschaften
CAS-Nummer |
1352149-24-6 |
|---|---|
Produktname |
6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile |
Molekularformel |
C25H27N5O2S |
Molekulargewicht |
461.584 |
IUPAC-Name |
6-methoxy-4-[2-[4-([1,3]oxathiolo[5,4-c]pyridin-6-ylmethylamino)piperidin-1-yl]ethyl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27N5O2S/c1-31-20-2-3-23-22(11-20)21(17(12-26)13-29-23)6-9-30-7-4-18(5-8-30)27-14-19-10-25-24(15-28-19)32-16-33-25/h2-3,10-11,13,15,18,27H,4-9,14,16H2,1H3 |
InChI-Schlüssel |
NKXJSCXEAVZSMF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)CCN3CCC(CC3)NCC4=CC5=C(C=N4)OCS5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK299423; GSK-299423; GSK 299423. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




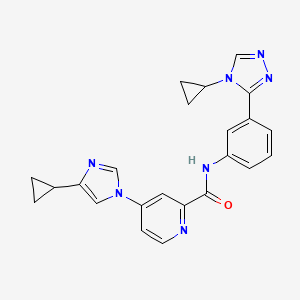
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)
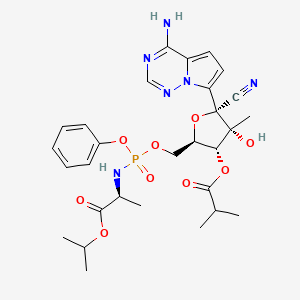

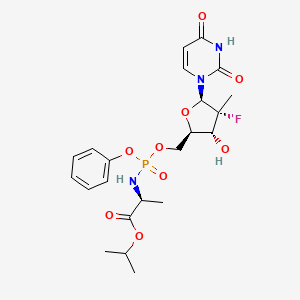
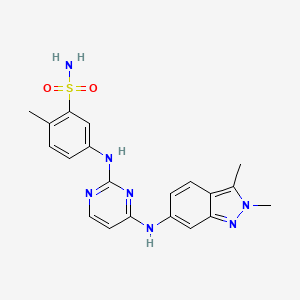
![3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide](/img/structure/B607754.png)
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
